molecular formula C6H4ClFO2S B2367953 2-Chloro-benzenesulfonyl fluoride CAS No. 864872-77-5

2-Chloro-benzenesulfonyl fluoride

Cat. No.: B2367953
CAS No.: 864872-77-5
M. Wt: 194.6
InChI Key: UOECQWWSUHZUMI-UHFFFAOYSA-N
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Description

2-Chloro-benzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4ClFO2S. It is a derivative of benzenesulfonyl fluoride, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

2-Chloro-benzenesulfonyl fluoride is a type of sulfonyl fluoride, which has been identified as a target and substrate in the development of new synthetic methods . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process is characterized by the compound’s ability to engage with nucleophiles under suitable reaction conditions . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving sulfur-containing substrates . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . The compound’s ability to selectively manipulate molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. For example, in the realm of biochemistry, sulfonyl fluorides have been found to have bactericidal effects . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in aqueous environments . .

Biochemical Analysis

Biochemical Properties

2-Chloro-benzenesulfonyl fluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The product is chemically stable under standard ambient conditions (room temperature)

Preparation Methods

2-Chloro-benzenesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride or sulfur tetrafluoride. The reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride product .

Industrial production methods often involve the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This method is efficient and allows for the large-scale production of sulfonyl fluorides .

Chemical Reactions Analysis

2-Chloro-benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

    Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.

    Oxidation and Reduction: While less common, the sulfonyl fluoride group can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include potassium fluoride, sulfur tetrafluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-benzenesulfonyl fluoride has found applications in several scientific research fields:

Comparison with Similar Compounds

2-Chloro-benzenesulfonyl fluoride can be compared with other sulfonyl fluorides such as:

  • 2-Fluorobenzenesulfonyl fluoride
  • 4-Chlorobenzenesulfonyl fluoride
  • 4-Methoxybenzenesulfonyl fluoride

These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substitution patterns on the benzene ring. The unique substitution pattern of this compound imparts specific reactivity and properties that can be advantageous in certain applications .

Properties

IUPAC Name

2-chlorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOECQWWSUHZUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864872-77-5
Record name 864872-77-5
Source European Chemicals Agency (ECHA)
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